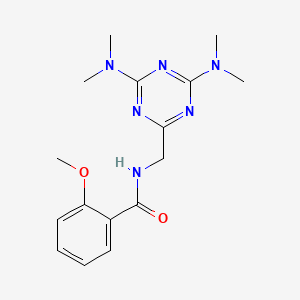

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . It contains dimethylamino groups and a methoxybenzamide group attached to the triazine ring.

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as mass spectrometry, Fourier transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) experiments .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be similar to those of other triazine derivatives. For example, methylmelamines undergo direct vinylation with acetylene to the corresponding vinylmelamines in more than 95% conversion .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other triazine derivatives. For example, Bis((dimethylamino)methyl)phenol, a similar compound, has a molecular formula of C12H20N2O and an average mass of 208.300 Da .

Scientific Research Applications

Novel Recovery and Synthesis Techniques

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide and its derivatives have been explored in the context of novel recovery and synthesis techniques. For instance, the recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition highlights a novel application in materials science, where the compound acts as a ligand for rare earth metal ions, facilitating the formation of metal-ligand complexes that can be decomposed to obtain single-phase ceria nanoparticles with potential applications in catalysis and environmental remediation (Veranitisagul et al., 2011). Additionally, the synthesis of bi-functional melamine derivatives demonstrates the compound's versatility in creating polycondensates with potential applications in polymer science and engineering (Matsukawa et al., 1980).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound have been investigated for their biological activities. Research into dicationic diaryltriazines nucleic acid binding agents showcases the compound's utility in developing agents that bind strongly to DNA, with implications for the design of drugs targeting genetic material for therapeutic purposes (Spychała et al., 1994).

Corrosion Inhibition

The compound and its derivatives have also been studied for their role in corrosion inhibition, providing valuable insights into the development of more effective corrosion inhibitors for industrial applications. For instance, the effect of electron-donating functional groups on corrosion inhibition of mild steel in hydrochloric acid highlights the potential of triazine derivatives in protecting metals from corrosion, thus extending their lifespan in corrosive environments (Singh et al., 2018).

Future Directions

properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-21(2)15-18-13(19-16(20-15)22(3)4)10-17-14(23)11-8-6-7-9-12(11)24-5/h6-9H,10H2,1-5H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVGFZJFOCJSMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2OC)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2566594.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2566598.png)

![6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2566599.png)

![5-Bromobenzo[B]thiophene](/img/structure/B2566600.png)

![11-(3-chlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2566602.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2566603.png)

![[Piperidyl(2,4,7-trinitrofluoren-9-ylidene)methyl]piperidine](/img/structure/B2566604.png)

![Methyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2566614.png)